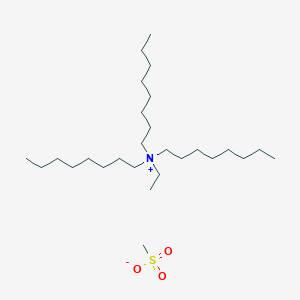![molecular formula C12H14O5 B14429421 Ethyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate CAS No. 82873-01-6](/img/structure/B14429421.png)
Ethyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate is an organic compound that features a benzodioxole moiety linked to a propanoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate typically involves the esterification of 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the reaction.
化学反応の分析
Types of Reactions
Ethyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ester group into a carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoic acid.
Reduction: 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanol.
Substitution: Various substituted benzodioxole derivatives depending on the electrophile used.
科学的研究の応用
Ethyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the manufacture of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism by which Ethyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzodioxole moiety is known to interact with various biological pathways, potentially affecting cellular processes.
類似化合物との比較
Similar Compounds
Ethyl 3-[4-(2H-1,3-benzodioxol-5-yl)cyclohexyl]propanoate: Similar structure but with a cyclohexyl group.
Ethyl 3-(1,3-benzodioxol-5-yl)acrylate: Contains an acrylate group instead of a propanoate.
3-(1,3-Benzodioxol-5-yl)acrylaldehyde: Features an aldehyde group.
Uniqueness
Ethyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate is unique due to its specific ester linkage and the presence of the benzodioxole ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
82873-01-6 |
|---|---|
分子式 |
C12H14O5 |
分子量 |
238.24 g/mol |
IUPAC名 |
ethyl 3-(1,3-benzodioxol-5-yloxy)propanoate |
InChI |
InChI=1S/C12H14O5/c1-2-14-12(13)5-6-15-9-3-4-10-11(7-9)17-8-16-10/h3-4,7H,2,5-6,8H2,1H3 |
InChIキー |
KGRDTOGOKXQCEO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCOC1=CC2=C(C=C1)OCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


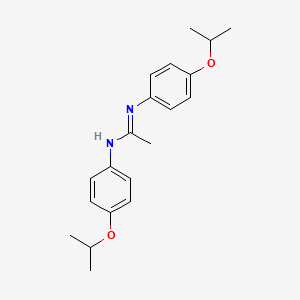

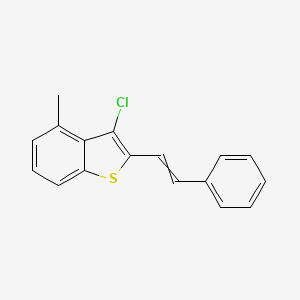
propanedioate](/img/structure/B14429364.png)
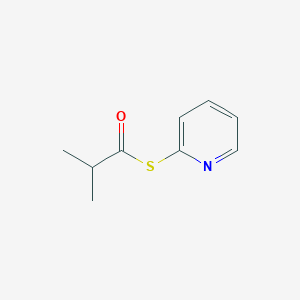

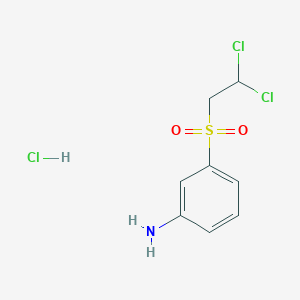
![2-(Aminomethyl)-3,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14429380.png)
![2,6-Dimethoxy-N-[5-(2-methylbutan-2-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B14429387.png)

![4-Ethynyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14429402.png)
